N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-10-11-18(29-2)20-19(17)25-22(30-20)26(13-16-5-3-4-12-24-16)21(27)14-6-8-15(23)9-7-14/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFHXQNQEILRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 4,7-dimethoxy-2-aminobenzothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-pyridinemethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to proteins or enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound belongs to a class of N-substituted benzothiazole benzamides. A closely related analogue, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide hydrochloride (, Supplier: LUPIN PHARMACEUTICALS), differs in two critical regions:
Benzamide Substituents: Original compound: 4-fluoro group. Analogue: 4-(dimethylsulfamoyl) group.
Amine Side Chain: Original compound: Pyridin-2-ylmethyl group. Analogue: 2-(dimethylamino)ethyl group. The dimethylaminoethyl chain may enhance basicity and solubility, whereas the pyridinyl group offers π-stacking and hydrogen-bonding capabilities.
Hypothetical Physicochemical and Pharmacokinetic Differences
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-2-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. Its structure includes:
- Benzothiazole moiety : Known for anti-cancer and anti-inflammatory properties.
- Pyridinyl group : Often associated with enhanced biological activity and receptor binding.
- Fluorine atom : Introduces lipophilicity and can influence the compound's pharmacokinetics.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, particularly those linked to cancer progression.
- Cell Signaling Interference : It may disrupt signaling pathways such as NF-kB and MAPK, which play crucial roles in inflammation and cancer.
- Reactive Oxygen Species (ROS) Modulation : The compound can modulate oxidative stress levels within cells, contributing to its anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties:
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In vitro Studies : Various studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins like Bcl-2.
Study Cell Line IC50 (µM) Mechanism HeLa 10.5 Caspase activation MCF7 8.0 Bcl-2 inhibition
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- In vitro Studies : It significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:
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Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced solid tumors showed that a related benzothiazole compound reduced tumor size in 30% of participants after a regimen of six weeks.
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Case Study on Inflammatory Diseases :
- Patients with rheumatoid arthritis treated with a benzothiazole derivative reported a significant reduction in joint pain and swelling after four weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
